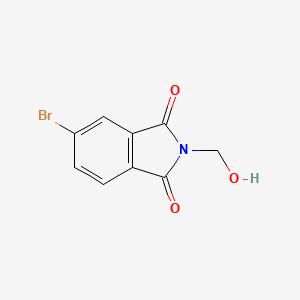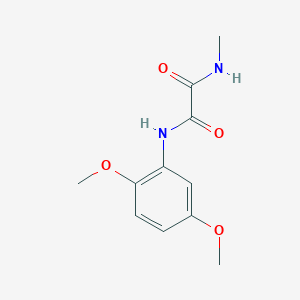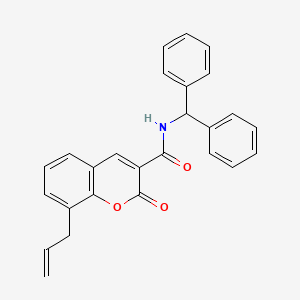
8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound belongs to the class of chromene derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A is not fully understood. However, it is believed to act on various molecular targets, including enzymes and signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation. It has also been found to modulate various signaling pathways, including the nuclear factor-kappa B pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. It has also been found to induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta plaques in Alzheimer's disease. Additionally, it has been found to have analgesic and anti-anxiety effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A is that it has shown promising results in various scientific research studies. It has also been found to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for research on 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective compounds. Another direction is to study its potential therapeutic properties in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to determine its efficacy and safety in humans, which could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A involves the reaction of 8-allyl-7-hydroxy-2H-chromene-2-one with diphenylmethylamine in the presence of a catalyst. The reaction yields this compound, which can be purified using standard techniques.
Applications De Recherche Scientifique
8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A has been studied extensively for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound A has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In inflammation research, this compound A has been found to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c1-2-10-20-15-9-16-21-17-22(26(29)30-24(20)21)25(28)27-23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-9,11-17,23H,1,10H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRAHHOAILHJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5004713.png)
![2-(4-iodophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5004719.png)
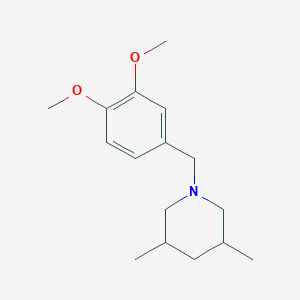
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5004738.png)
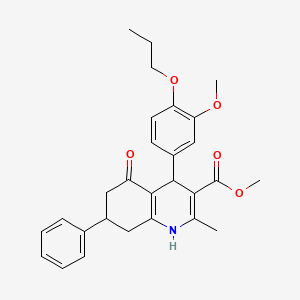
![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5004761.png)

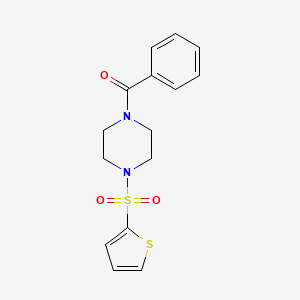
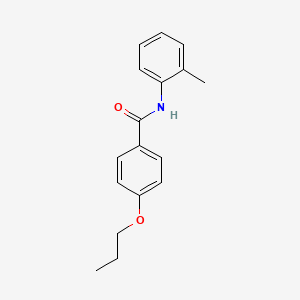
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5004773.png)
![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5004782.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004788.png)
